molecular formula C19H24N2O4 B2825286 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone CAS No. 953157-82-9

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B2825286
CAS RN: 953157-82-9
M. Wt: 344.411
InChI Key: QRWAXQFBJLPVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH) enzyme. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

Mononuclear Heterocyclic Rearrangement

5-Arylisoxazole-3-carboxylic acids have been transformed into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This process includes a structural confirmation by single crystal X-ray analysis, highlighting the significance of isoxazole derivatives in chemical synthesis (Potkin et al., 2012).

Synthesis and Biological Evaluation

Novel series of isoxazole derivatives have been prepared and analyzed for anti-inflammatory, antioxidant, and antimicrobial activities. The study includes evaluating their structure-activity relationship and in silico drug relevant properties, demonstrating the broad spectrum of biological applications for these compounds (Bandgar et al., 2009).

Photolytic Properties

Research has been conducted on the photolytic properties of benzisoxazole and related compounds, yielding insights into their reactivity under specific conditions. This includes understanding their behavior in different solvents and in the presence of sulfuric acid, essential for photochemical applications (Doppler et al., 1979).

Isoxazolidine Synthesis

Isoxazolidines, including those substituted with methyleneoxy groups, have been synthesized using a copper-catalyzed aminooxygenation method. This process highlights the utility of isoxazole derivatives in organic synthesis, drug discovery, and chemical biology (Karyakarte et al., 2012).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-5-4-8-21(12-13)19(22)11-15-10-17(25-20-15)14-6-7-16(23-2)18(9-14)24-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWAXQFBJLPVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.